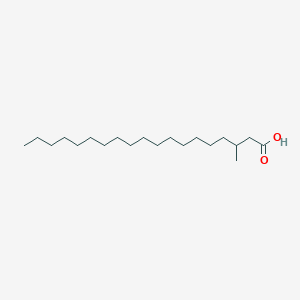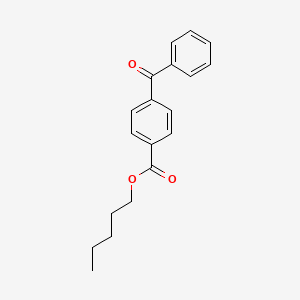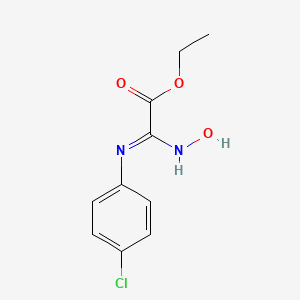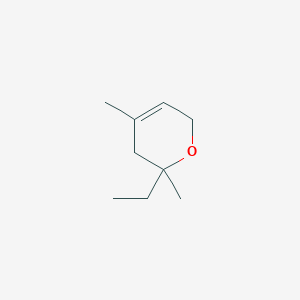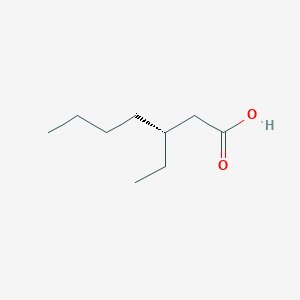
3-(o-Nitrobenzoyl)phenylbutazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(o-Nitrobenzoyl)phenylbutazone is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is structurally related to phenylbutazone, a well-known anti-inflammatory and analgesic agent. The compound is characterized by the presence of a nitrobenzoyl group attached to the phenylbutazone core, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Nitrobenzoyl)phenylbutazone typically involves the nitration of phenylbutazone followed by acylation. The nitration process introduces a nitro group into the benzene ring of phenylbutazone, and the subsequent acylation step attaches the benzoyl group.
Nitration: Phenylbutazone is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position of the benzene ring.
Acylation: The nitrated phenylbutazone is then reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(o-Nitrobenzoyl)phenylbutazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(o-Nitrobenzoyl)phenylbutazone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(o-Nitrobenzoyl)phenylbutazone involves the inhibition of prostaglandin synthesis. The compound binds to and inactivates prostaglandin H synthase and prostacyclin synthase through peroxide-mediated deactivation. This leads to a reduction in the production of prostaglandins, which are mediators of inflammation and pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylbutazone: A nonsteroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Ibuprofen: Another NSAID with a different chemical structure but similar therapeutic effects.
Aspirin: A widely used NSAID with anti-inflammatory, analgesic, and antipyretic properties.
Uniqueness
3-(o-Nitrobenzoyl)phenylbutazone is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity compared to other NSAIDs. This structural modification enhances its potential as a therapeutic agent and as a versatile reagent in chemical synthesis.
Eigenschaften
CAS-Nummer |
58943-52-5 |
|---|---|
Molekularformel |
C26H23N3O5 |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(4-butyl-5-oxo-1,2-diphenylpyrazol-3-yl) 2-nitrobenzoate |
InChI |
InChI=1S/C26H23N3O5/c1-2-3-16-22-24(30)27(19-12-6-4-7-13-19)28(20-14-8-5-9-15-20)25(22)34-26(31)21-17-10-11-18-23(21)29(32)33/h4-15,17-18H,2-3,16H2,1H3 |
InChI-Schlüssel |
UTQDKEDFFOPYBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14612192.png)
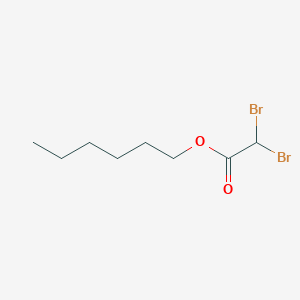
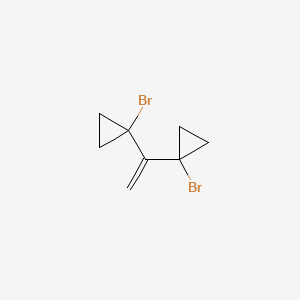
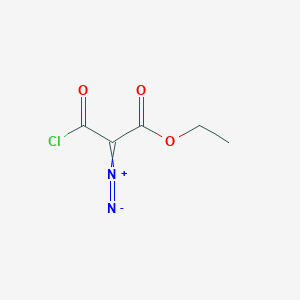
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecylsulfanylpropyl)urea](/img/structure/B14612229.png)
